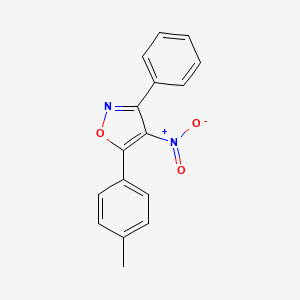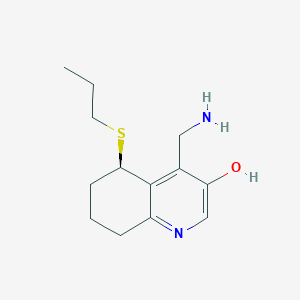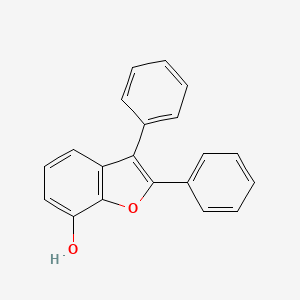![molecular formula C18H15NO2 B12899595 [3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol CAS No. 919513-00-1](/img/structure/B12899595.png)
[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: is a complex organic compound featuring an anthracene moiety attached to a dihydroisoxazole ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol typically involves the following steps:
Formation of the Dihydroisoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an anthracene derivative and a nitrile oxide.
Attachment of the Methanol Group: The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the anthracene moiety or the dihydroisoxazole ring.
Substitution: Various substituents can be introduced to the anthracene ring or the dihydroisoxazole ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthracene-9-carboxylic acid or anthracene-9-aldehyde.
Reduction: Formation of reduced anthracene derivatives or modified dihydroisoxazole rings.
Substitution: Formation of various substituted anthracene or dihydroisoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological processes due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Possible applications in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which (3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Binding to DNA or proteins: The anthracene moiety may intercalate with DNA or bind to proteins, affecting their function.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl)methanol: can be compared with other similar compounds, such as:
9-Anthracenemethanol: Lacks the dihydroisoxazole ring, making it less complex and potentially less versatile in applications.
Anthracene derivatives: Various anthracene derivatives with different functional groups can be compared based on their structural and functional properties.
Isoxazole derivatives: Compounds with isoxazole rings but different substituents can be compared to highlight the unique features of the dihydroisoxazole ring in .
Eigenschaften
CAS-Nummer |
919513-00-1 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
(3-anthracen-9-yl-4,5-dihydro-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C18H15NO2/c20-11-14-10-17(19-21-14)18-15-7-3-1-5-12(15)9-13-6-2-4-8-16(13)18/h1-9,14,20H,10-11H2 |
InChI-Schlüssel |
IOKOECXXWBQGAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)

![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
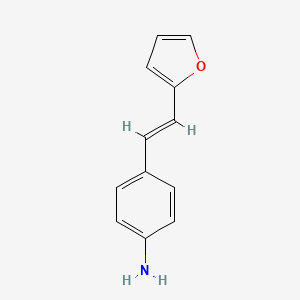
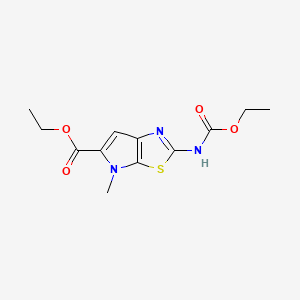
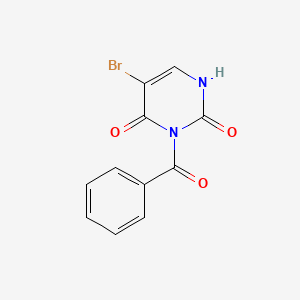
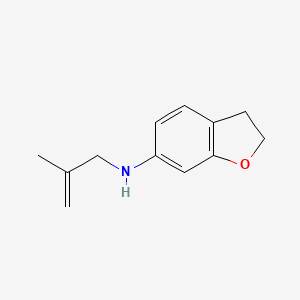
![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)

![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
